(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol
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Overview
Description
(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyrazole ring, with a methanol group attached to the nitrogen atom of the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with formaldehyde in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products include (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)formaldehyde or (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)carboxylic acid.
Reduction: Products include (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)methane.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)amine.
Scientific Research Applications
(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(trifluoromethyl)benzyl alcohol)
- (3,5-Bis(trifluoromethyl)aniline)
Comparison: Compared to these similar compounds, (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the pyrazole ring’s characteristics are advantageous.
Properties
Molecular Formula |
C6H4F6N2O |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H4F6N2O/c7-5(8,9)3-1-4(6(10,11)12)14(2-15)13-3/h1,15H,2H2 |
InChI Key |
WBNMLPKPHSEBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CO)C(F)(F)F |
Origin of Product |
United States |
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